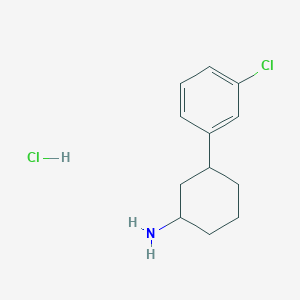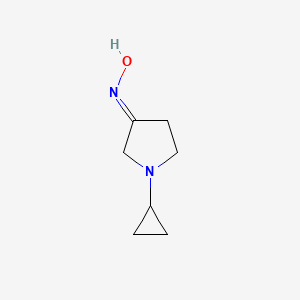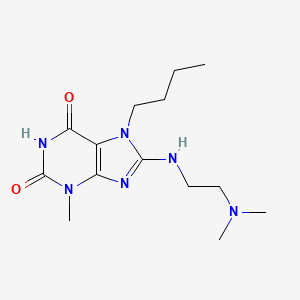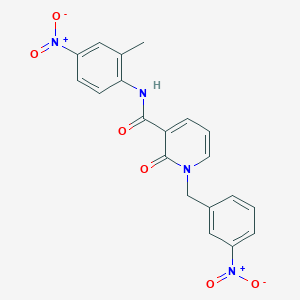
N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide involves the inhibition of specific enzymes and pathways. In the study conducted by Zhang et al. (2019), this compound was found to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. This inhibition led to the induction of apoptosis in cancer cells. In the study by Wang et al. (2020), this compound was found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the study conducted by Zhang et al. (2019), this compound was found to induce apoptosis in cancer cells by activating specific pathways. This compound was also found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study conducted by Li et al. (2019), this compound was found to have anti-tumor effects by inhibiting the activity of specific enzymes involved in tumor growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has shown promising results in the treatment of cancer and inflammatory diseases. Another advantage is that the synthesis method has been optimized to increase the yield and purity of the compound. One limitation is that the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its specific targets and pathways. Another limitation is that the toxicity and safety of this compound have not been fully evaluated, and caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research on N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify its specific targets and pathways. Another direction is to evaluate the toxicity and safety of this compound in animal models and human trials. Additionally, this compound could be further studied for its potential applications in other fields, such as agriculture and materials science.
Synthesemethoden
The synthesis of N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide involves a series of steps that require specific reagents and conditions. The synthesis starts with the reaction of 2-amino-5-allylthiazole with ethyl chloroformate to form ethyl 2-(allylthiazol-5-yl)carbamate. This intermediate is then reacted with 2-cyanopyridine and hydrazine hydrate to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer and inflammatory diseases. In a study conducted by Zhang et al. (2019), this compound was found to inhibit the growth of cancer cells and induce apoptosis. In another study by Wang et al. (2020), this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-2-6-16-12(20)14-17-10(8-22-14)13-18-11(19-21-13)9-5-3-4-7-15-9/h2-5,7-8H,1,6H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHFKQTCANBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)

![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)



![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)

![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)
